1-Chloro-2-methylpentane

Vue d'ensemble

Description

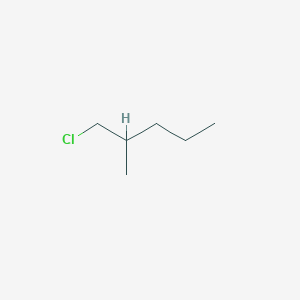

1-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom in a six-carbon chain. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .

Méthodes De Préparation

1-Chloro-2-methylpentane can be synthesized through several methods:

Synthetic Routes: One common method involves the chlorination of 2-methylpentane. This reaction typically occurs in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Reaction Conditions: The chlorination reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods: Industrially, this compound can be produced through the direct chlorination of 2-methylpentane using chlorine gas. .

Analyse Des Réactions Chimiques

1-Chloro-2-methylpentane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of 2-methylpentanol.

Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide in ethanol, this compound can undergo elimination reactions to form alkenes like 2-methyl-1-pentene.

Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions under specific conditions .

Applications De Recherche Scientifique

1-Chloro-2-methylpentane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.

Biology and Medicine: While not commonly used directly in biological systems, its derivatives and reaction products can be of interest in medicinal chemistry for the development of pharmaceuticals.

Industry: It is used in the production of other chemicals and as an intermediate in various industrial processes

Mécanisme D'action

The mechanism of action of 1-Chloro-2-methylpentane in chemical reactions involves the cleavage of the carbon-chlorine bond. This bond cleavage can occur through homolytic or heterolytic pathways, depending on the reaction conditions:

Nucleophilic Substitution: In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

Elimination Reactions: In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond in the process

Comparaison Avec Des Composés Similaires

1-Chloro-2-methylpentane can be compared with other similar compounds, such as:

1-Chloro-3-methylpentane: Similar in structure but with the chlorine atom on a different carbon, leading to different reactivity and physical properties.

2-Chloro-2-methylpentane: The chlorine atom is bonded to a tertiary carbon, which significantly affects its reactivity compared to this compound.

1-Bromo-2-methylpentane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity due to the different bond strengths and polarities .

This compound’s unique structure and reactivity make it a valuable compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and its role as an intermediate in synthesis highlight its importance in the field of organic chemistry.

Activité Biologique

1-Chloro-2-methylpentane is a chlorinated organic compound with various industrial applications, including its use as a solvent and in chemical synthesis. Understanding its biological activity is crucial due to potential health implications associated with exposure. This article reviews the biological effects, toxicity, mutagenicity, and metabolic pathways of this compound based on diverse scientific studies.

This compound has the molecular formula and is characterized by a chlorine atom attached to the second carbon of a pentane chain. Its structure can lead to significant biological interactions, particularly in metabolic processes.

Acute and Chronic Toxicity

Research indicates that this compound exhibits both acute and chronic toxicity in various animal models. In a study involving Fischer 344 rats, administration via gavage resulted in significant histopathological changes, including necrosis in the small intestine at doses as low as 250 mg/kg body weight (bw) . Chronic exposure over 102 weeks led to reduced survival rates and increased incidences of neoplasms in the forestomach and preputial glands of male rats .

Dose-Response Relationship

The relationship between dosage and biological effects has been documented. For instance, in a two-year study, the incidence of forestomach neoplasms increased with higher doses (0, 100, or 200 mg/kg bw), demonstrating a clear dose-response effect . The following table summarizes the findings on neoplastic lesions observed:

| Dose (mg/kg bw) | Male Rats (Neoplasms) | Female Rats (Neoplasms) |

|---|---|---|

| Control | 0 | 0 |

| 100 | 24 | 29 |

| 200 | 19 | 24 |

Mutagenicity and Genotoxicity

This compound has been shown to exhibit mutagenic properties. It induced gene mutations in Salmonella typhimurium strain TA100 when metabolic activation was present . Additionally, it caused significant increases in sex-linked recessive lethal mutations in Drosophila melanogaster, indicating its potential to affect genetic material .

The compound's mutagenic effects are thought to be mediated through metabolic activation resulting in reactive intermediates. Studies have shown that upon metabolism, it forms electrophilic species capable of interacting with cellular macromolecules such as DNA .

Metabolism

The metabolic pathway of this compound involves its rapid absorption and distribution within tissues. Following administration, approximately 92% of the compound is excreted within 24 hours, primarily through urine (35%) and exhalation (52%) . Key metabolites identified include trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid .

Case Study: Occupational Exposure

In occupational settings where workers were exposed to chlorinated solvents including this compound, epidemiological studies reported increased incidences of respiratory issues and skin irritations. Long-term exposure was correlated with higher rates of liver function abnormalities among workers .

Case Study: Environmental Impact

Environmental studies have shown that chlorinated compounds like this compound can persist in soil and groundwater systems. Biodegradation studies indicate that while some microbial communities can degrade these compounds, the process is slow and may lead to the accumulation of toxic byproducts .

Propriétés

IUPAC Name |

1-chloro-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBTUZZYJLBZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335907 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-05-0, 128399-28-0 | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.